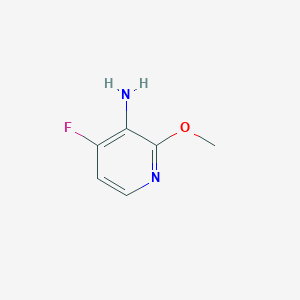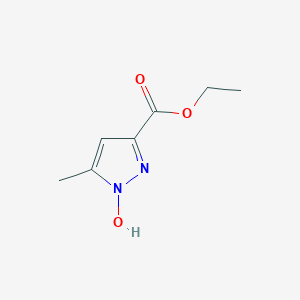![molecular formula C7H7N3O2S B064096 4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI) CAS No. 163137-03-9](/img/structure/B64096.png)
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a fused ring system that includes a pyridine ring and a thiadiazine ring with a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes, including PI3Kδ (phosphoinositide 3-kinase delta) inhibitors.
Pharmacology: The compound exhibits cardiovascular and hypertensive effects, making it a candidate for drug development.
Biological Studies: It acts as an ATP-sensitive potassium channel opener, influencing insulin release and other physiological processes.
Industrial Applications: The compound’s antimicrobial and antiviral properties are explored for potential use in industrial applications.
作用機序
The mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,2,4-Pyridothiadiazine 1,1-dioxide: Exhibits similar cardiovascular effects and acts as a potassium channel opener.
Uniqueness
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific structural features and the presence of a methyl group at the 4-position, which can influence its reactivity and biological activity. Its ability to selectively inhibit PI3Kδ and open potassium channels distinguishes it from other similar compounds .
特性
CAS番号 |
163137-03-9 |
|---|---|
分子式 |
C7H7N3O2S |
分子量 |
197.22 g/mol |
IUPAC名 |
4-methylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-5H,1H3 |
InChIキー |
SZIGFRKCNUVETP-UHFFFAOYSA-N |
SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
正規SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
同義語 |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)



![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)


![ACETALDEHYDE,[(4-ETHOXY-PYRIMIDIN-2-YL)OXY]-](/img/structure/B64039.png)


